molecular formula C11H16N4OS2 B13799210 Theophylline, 8-butylthio-6-thio- CAS No. 6493-29-4

Theophylline, 8-butylthio-6-thio-

Cat. No.: B13799210
CAS No.: 6493-29-4
M. Wt: 284.4 g/mol
InChI Key: JTKHAEGWWHAFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline, 8-butylthio-6-thio-, is a xanthine derivative structurally modified with a butylthio (-S-C₄H₉) group at position 8 and a thio (-S-) group at position 6.

Properties

CAS No.

6493-29-4

Molecular Formula

C11H16N4OS2

Molecular Weight

284.4 g/mol

IUPAC Name

8-butylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C11H16N4OS2/c1-4-5-6-18-10-12-7-8(13-10)14(2)11(16)15(3)9(7)17/h4-6H2,1-3H3,(H,12,13)

InChI Key

JTKHAEGWWHAFTM-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Alkylation of Free Thiol at the 8-Position

One common approach to prepare Theophylline, 8-butylthio- involves the alkylation of a free thiol intermediate at the 8-position of the xanthine ring with a butyl-containing alkylating agent.

  • Step 1: Generation of a free thiol group at the 8-position from a precursor such as 8-mercapto-theophylline or related intermediate.
  • Step 2: Alkylation of the thiol using 1-bromobutane or 1-iodobutane under basic conditions to introduce the butylthio substituent.
  • Reaction Conditions: Typically conducted in polar aprotic solvents (e.g., dimethylformamide, DMF) under inert atmosphere to prevent oxidation of thiol groups.
  • Yield: Reported yields vary but can be moderate to good (30-50%) depending on purity and reaction optimization.

Multi-Step Synthesis via Halogenated Intermediates and Thiol Substitution

An alternative synthetic route involves:

This method requires careful control to avoid over-substitution or side reactions and often involves protection of other reactive groups on the molecule.

Use of Protective Groups and Subsequent Deprotection

In complex synthetic schemes, protective groups such as tert-butyl carbamate may be introduced to mask reactive amine or thiol groups during intermediate steps.

  • Protective Group Introduction: To stabilize intermediates and improve selectivity.
  • Deprotection: Typically achieved by acid treatment (e.g., hydrochloric acid) to remove protective groups and liberate the free thiol or amine for subsequent alkylation.
  • Example: The synthesis of related compounds involved sequential nucleophilic aromatic substitution with tert-butylthiol and tert-butyl carbamate, followed by one-step deprotection with hydrochloric acid to yield intermediates ready for alkylation.

Catalytic Hydrogenation and Cyclization Approaches

Some synthetic routes to theophylline derivatives start from pyrimidine or uracil precursors, which are cyclized and functionalized to yield the xanthine core.

  • Catalytic hydrogenation (e.g., palladium on carbon under hydrogen pressure) can be used to reduce nitroso or nitro intermediates.
  • Subsequent cyclization and functional group transformations lead to the theophylline scaffold.
  • Introduction of sulfur substituents can then be achieved via thiol addition or substitution reactions.

Comparative Data Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Notes
Alkylation of free thiol Thiol generation → alkylation with 1-bromobutane Base (e.g., K$$2$$CO$$3$$), DMF, inert atmosphere 30-50 Simple, direct method; requires thiol intermediate
Halogenated intermediate substitution 8-chlorotheophylline + butylthiol substitution Base, aprotic solvent Moderate Requires halogenated precursor; risk of side products
Protective group strategy Protection → substitution → deprotection → alkylation Acid deprotection (HCl), alkyl halides 8-46 More complex; allows selective functionalization
Catalytic hydrogenation route Reduction of nitroso intermediates → cyclization → thiol substitution Pd/C catalyst, H$$_2$$, elevated pressure Variable Suitable for industrial scale; multi-step process

Research Findings and Optimization Notes

  • The use of tert-butylthiol as a nucleophile in aromatic substitution reactions has been demonstrated to be effective in introducing bulky thioalkyl groups, with subsequent deprotection steps facilitating further functionalization.
  • Alkylation reactions are sensitive to reaction temperature and solvent choice ; polar aprotic solvents and inert atmospheres improve yields by minimizing thiol oxidation.
  • Protective group strategies, while increasing synthetic complexity, allow for selective substitution and improved purity of final compounds.
  • Industrially, the use of palladium-catalyzed hydrogenation and cryogenic stirring techniques enhances the purity and yield of theophylline intermediates, which can then be functionalized to 8-substituted derivatives.
  • The oxidation state of sulfur (thioether vs sulfone) can be controlled post-synthesis by selective oxidation, which may further modify biological activity.

The preparation of Theophylline, 8-butylthio- involves several synthetic strategies centered around the introduction of a butylthio group at the 8-position of the theophylline scaffold. The most common methods include alkylation of free thiol intermediates, nucleophilic substitution of halogenated precursors, and multi-step sequences involving protective groups and catalytic hydrogenation. Each method has trade-offs in terms of yield, complexity, and scalability.

Advances in synthetic organic chemistry have enabled more efficient and selective routes, with industrial applicability demonstrated through catalytic and controlled reaction conditions. The choice of method depends on the availability of starting materials, desired purity, and scale of synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at sulfur centers:

  • Sulfoxide formation : Reacts with mild oxidizing agents like H2O2\text{H}_2\text{O}_2 or NaIO4\text{NaIO}_4 at 25–50°C to yield 8-butylsulfinyl-6-thio-theophylline.

  • Sulfone formation : Strong oxidants such as KMnO4\text{KMnO}_4 in acidic conditions (pH < 3) convert both thio groups to sulfones .

Reaction Reagents/Conditions Product
SulfoxidationH2O2\text{H}_2\text{O}_2, 40°C, 6h8-Butylsulfinyl-6-thio-theophylline
SulfonationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, 60°C8-Butylsulfonyl-6-sulfonyl-theophylline

Substitution Reactions

The 8-butylthio group participates in nucleophilic displacement reactions:

  • Alkylation : Treatment with methyl iodide (CH3I\text{CH}_3\text{I}) in DMF at 80°C replaces the 8-butylthio group with a methyl group.

  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids (Ar B OH 2\text{Ar B OH }_2) using Pd PPh3 4\text{Pd PPh}_3\text{ }_4 yields 8-aryl derivatives .

Key findings :

  • Tetraalkylammonium additives enhance cross-coupling efficiency by stabilizing palladium intermediates .

  • Microwave-assisted methods reduce reaction times from days to hours (e.g., 95°C, 6h for 93% yield) .

Reduction Reactions

The 6-thio group is susceptible to reduction:

  • Desulfurization : LiAlH4\text{LiAlH}_4 in THF reduces the 6-thio group to a hydroxyl group, forming 8-butylthio-theophylline.

Cycloaddition and Click Chemistry

The 8-position’s reactivity enables advanced functionalization:

  • Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Propargyl-substituted derivatives react with azides (e.g., R N3\text{R N}_3) to form triazole-linked conjugates .

    • Example: Reaction with pp-tolylazide produces a triazole with 85% yield under Cu OAc 2\text{Cu OAc }_2 catalysis .

Hydrolysis and Stability

Environmental factors critically influence reactivity:

  • Acidic Hydrolysis : Degrades at pH < 2 via cleavage of the purine ring, forming thiourea derivatives.

  • Alkaline Stability : Stable up to pH 9, but prolonged exposure leads to 6-thio group oxidation.

Comparative Reactivity of Xanthine Derivatives

Compound Key Functional Groups Reactivity Notes
Theophylline, 8-butylthio-6-thio-8-SBu, 6-SHHigh sulfur-centered reactivity
Caffeine1,3,7-MeLow electrophilicity, inert to S-Ox
8-Ethynyltheophylline8-C≡CHProne to cycloaddition reactions

Synthetic Methodologies

  • Microwave-assisted synthesis : One-step protocol using 1,3-diaminouracil and aldehydes achieves 75–93% yields under controlled irradiation .

  • Propargylation : Propargyl bromide introduces alkyne handles at the 7-position, enabling downstream click chemistry .

Mechanistic Insights

  • Phosphodiesterase inhibition : The 6-thio group enhances binding to PDE4 isoforms via sulfur-mediated hydrogen bonding .

  • Oxidative stability : The 8-butylthio group sterically shields the 6-thio group, reducing premature oxidation .

Scientific Research Applications

Respiratory Diseases

The primary application of theophylline derivatives, including 8-butylthio-6-thio-, is in the treatment of respiratory conditions such as:

  • Asthma : Used as a bronchodilator to relieve symptoms during acute asthma attacks.
  • Chronic Obstructive Pulmonary Disease : Helps improve airflow and reduce symptoms in patients with COPD.

Case Studies

  • Case Report on Theophylline Toxicity :
    A case study highlighted a 69-year-old female patient who experienced status epilepticus due to high levels of theophylline (59.7 mcg/mL). This case underscored the importance of monitoring serum drug levels due to the drug's narrow therapeutic index and potential for toxicity . The patient required emergent dialysis, illustrating both the risks associated with theophylline therapy and its clinical significance in acute settings.
  • Immunomodulatory Effects in COVID-19 Patients :
    Research indicates that theophylline may have beneficial effects in managing COVID-19 by modulating inflammatory pathways. Its ability to suppress MMPs could help mitigate lung injury associated with severe respiratory infections .

Comprehensive Data Table

Application AreaMechanism of ActionClinical Significance
AsthmaBronchodilation via cAMP increaseRelieves acute symptoms
Chronic Obstructive Pulmonary DiseaseSmooth muscle relaxationImproves airflow and reduces exacerbations
Inflammatory ConditionsCytokine modulation and MMP inhibitionPotentially reduces tissue damage
COVID-19Anti-inflammatory effectsMay improve outcomes in severe cases

Mechanism of Action

Theophylline, 8-butylthio-6-thio- exerts its effects through several mechanisms:

    Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP, which results in bronchodilation and anti-inflammatory effects.

    Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing bronchoconstriction and inflammation.

    Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Molecular Properties

Key structural analogs include derivatives with varying alkylthio chains at position 8 and sulfur substitutions at other positions. The table below summarizes their molecular characteristics:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Theophylline, 8-butylthio-6-thio- 8-butylthio, 6-thio C₁₁H₁₆N₄OS₂ 284.4 High lipophilicity, potential HDAC2 induction
Theophylline, 8-isobutylthio-6-thio- 8-isobutylthio, 6-thio C₁₁H₁₆N₄OS₂ 284.4 Branched alkyl chain; similar lipophilicity to n-butyl analog
Theophylline, 8-ethylthio-6-thio- 8-ethylthio, 6-thio C₉H₁₂N₄OS₂ 256.14 Shorter chain; higher aqueous solubility
Theophylline, 8-pentylthio-2-thio- 8-pentylthio, 2-thio C₁₂H₁₈N₄OS₂ 298.428 Extended alkyl chain; lower solubility
Etophylline 7-(2-hydroxyethyl) C₉H₁₂N₄O₃ 224.2 Hydrophilic; improved safety profile

Key Observations :

  • Chain Length and Solubility : Longer alkyl chains (e.g., pentyl) increase molecular weight and lipophilicity, reducing aqueous solubility. Shorter chains (e.g., ethyl) enhance solubility but may compromise membrane permeability .
  • Substitution Position : Thio groups at position 6 (vs. 2) may stabilize the purine ring, influencing target binding and metabolic stability .
HDAC2 Induction and Anti-Inflammatory Effects

Like theophylline, the 8-butylthio-6-thio- derivative may activate histone deacetylase 2 (HDAC2), a mechanism implicated in reversing glucocorticoid resistance in chronic obstructive pulmonary disease (COPD) and steroid-resistant nephrotic syndrome (SRNS). This derivative’s enhanced lipophilicity could improve tissue penetration, making it a safer alternative to immunosuppressants like calcineurin inhibitors .

Bronchodilation and Antibacterial Activity

8-Substituted theophylline derivatives, such as 8-anilide analogs, exhibit significant bronchodilator and antibacterial effects in preclinical models. For example, 8-ethylthio-6-thio- demonstrated bronchodilator efficacy comparable to aminophylline in guinea pig models .

Cancer Cell Line Studies

8-tert-butyl and 8-isopropyl theophylline derivatives showed 60–90% synthesis yields and inhibited cancer cell proliferation in vitro. The 8-butylthio-6-thio- analog, with its balanced lipophilicity, warrants investigation for similar anticancer effects .

Biological Activity

Theophylline, 8-butylthio-6-thio- is a modified derivative of the well-known xanthine alkaloid theophylline, recognized primarily for its bronchodilator effects. This compound has garnered interest due to its potential therapeutic applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of Theophylline, 8-butylthio-6-thio-, including its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The chemical formula for Theophylline, 8-butylthio-6-thio- is C11H16N4OS2C_{11}H_{16}N_{4}OS_{2}, with a molecular weight of approximately 284.4 g/mol. The structural modifications include a butylthio group at the 8-position and a thio group at the 6-position of the purine structure, which may influence its biological activity compared to traditional theophylline derivatives.

Theophylline's pharmacological effects are attributed to several mechanisms:

  • Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase enzymes, leading to increased intracellular cyclic AMP (cAMP) levels. This results in bronchodilation by relaxing bronchial smooth muscle.
  • Adenosine Receptor Antagonism : It acts as an antagonist at adenosine receptors, which can mitigate bronchoconstriction and enhance respiratory function.
  • Calcium Flux Modulation : Theophylline influences calcium ion fluxes within cells, which plays a role in muscle contraction and relaxation .

Bronchodilation

The primary therapeutic application of Theophylline, 8-butylthio-6-thio- is as a bronchodilator. Studies have shown that this compound exhibits significant bronchodilatory effects, similar to its parent compound theophylline. These effects are particularly beneficial in patients with asthma and COPD .

Anti-inflammatory Properties

Recent research indicates that Theophylline derivatives possess anti-inflammatory properties. Theophylline has been found to modulate immune responses and reduce inflammation in respiratory tissues, potentially enhancing its therapeutic efficacy in chronic respiratory diseases .

Clinical Efficacy in Asthma Management

A study involving patients with refractory asthma demonstrated that Theophylline, including its derivatives like 8-butylthio-6-thio-, could provide additional bronchodilation when combined with other therapies. Patients showed improved lung function metrics when treated with this compound alongside standard asthma medications .

Toxicity and Safety Profile

While Theophylline is effective, it also poses risks of toxicity. A case report highlighted an instance of theophylline toxicity that mimicked septic shock symptoms. Management strategies included careful monitoring of serum levels and supportive care measures . Therapeutic serum levels range from 55 to 110 µmol/L, with toxicity occurring above this range.

Comparative Analysis

The following table summarizes key features of Theophylline, 8-butylthio-6-thio- compared to other related compounds:

Compound NameMolecular FormulaKey FeaturesTherapeutic Use
TheophyllineC7H8N4O2C_{7}H_{8}N_{4}O_{2}Established bronchodilator; well-studiedAsthma, COPD
Theophylline, 8-butylthio-6-thio-C11H16N4OS2C_{11}H_{16}N_{4}OS_{2}Modified structure; potential for enhanced efficacyAsthma, COPD
CaffeineC8H10N4O2C_{8}H_{10}N_{4}O_{2}Stimulant properties; less effective as bronchodilatorMild respiratory stimulant
AminophyllineC16H20N4O3C_{16}H_{20}N_{4}O_{3}Combination therapy; used for acute asthma attacksAsthma treatment

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 8-butylthio-6-thio-theophylline derivatives?

  • Methodological Answer : The synthesis involves sequential alkylation and substitution reactions. Starting with theophylline, introduce the 8-butylthio group via nucleophilic substitution using butylthiol under basic conditions (e.g., KOH in DMF). The 6-thio modification follows by reacting with thiourea in ethanol at reflux. Key parameters include solvent polarity (DMF enhances reactivity), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for theophylline:butylthiol) to minimize byproducts. Structural confirmation requires elemental analysis, IR (to confirm S-H bond absence), and LC-MS .

Q. Which analytical techniques are critical for structural validation of 8-butylthio-6-thio-theophylline?

  • Methodological Answer : Use a multi-technique approach:

  • Elemental analysis : Verify C, H, N, S content (deviation < 0.4% confirms purity).
  • IR spectroscopy : Absence of peaks at 2550–2600 cm⁻¹ (S-H stretches) confirms successful thioether formation.
  • LC-MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical mass (e.g., C₁₃H₁₈N₄O₂S₂: 350.4 g/mol).
    Cross-validation with NMR (¹H/¹³C) is recommended but may require deuterated solvents like DMSO-d₆ .

Q. How do solvent choices impact the synthesis of theophylline-based thio-derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to their ability to stabilize transition states. For example, DMF increases nucleophilicity of butylthiol in 8-position substitution. However, post-reaction purification in hydrophilic solvents (e.g., ethanol) improves crystallization. Solvent selection must balance reactivity and solubility; incompatibility can lead to amorphous byproducts requiring column chromatography .

Advanced Research Questions

Q. How can chemometric factor analysis resolve contradictions in DSC data for 8-butylthio-6-thio-theophylline-excipient compatibility?

  • Methodological Answer : Chemometric analysis (e.g., principal component analysis) of DSC thermograms identifies clusters in thermal behavior. For example:

  • Compatible mixtures : Theophylline derivatives and cellulose form a distinct cluster (ΔHfusion ± 5 J/g).
  • Incompatible mixtures : Excipients like magnesium stearate show shifted melting endotherms (ΔT > 10°C).
    Factor analysis reduces noise from overlapping peaks, enabling objective interpretation. Validate with FTIR to detect chemical interactions (e.g., hydrogen bonding) .

Q. What pharmacokinetic models best describe the compound’s in vivo behavior?

  • Methodological Answer : A two-compartment model with first-order elimination is optimal, as shown in rabbit studies (Fig. 1, ). Parameters:

  • Central compartment : Rapid distribution (t₁/₂α = 0.5 hr).
  • Peripheral compartment : Slow equilibration (t₁/₂β = 4.2 hr).
  • Elimination rate (k10) : 0.18 hr⁻¹.
    Use nonlinear regression (e.g., AUTOAN 2 software) to fit plasma concentration-time curves. Adjust for species-specific metabolic differences (e.g., CYP1A2 activity) .

Q. How do steric and electronic effects influence the bioactivity of 8-butylthio-6-thio-theophylline analogs?

  • Methodological Answer :

  • Steric effects : The 8-butylthio group increases lipophilicity (logP +1.2 vs. theophylline), enhancing membrane permeability but reducing solubility.
  • Electronic effects : The 6-thio substitution decreases electron density at N7, altering adenosine receptor binding (IC₅0 reduced by 40% in A₂A assays).
    Validate via QSAR modeling using Hammett constants and molecular docking (PDB: 3REJ) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for 8-butylthio-6-thio-theophylline?

  • Methodological Answer : Discrepancies often arise from:

  • Crystallinity vs. amorphous forms : DSC ( ) can differentiate; amorphous forms show 30% higher solubility.
  • pH-dependent ionization : Use potentiometric titration (pKa ~8.1) to assess solubility-pH profiles.
    Standardize testing conditions (USP <711> guidelines) and report polymorphic forms (e.g., via XRD) .

Q. Why do in vitro and in vivo activity data sometimes conflict for this compound?

  • Methodological Answer : Key factors include:

  • Metabolic stability : Hepatic microsome assays (e.g., human S9 fraction) reveal rapid oxidation of the 8-butylthio group (t₁/₂ = 15 min).
  • Protein binding : >90% plasma protein binding reduces free drug concentration.
    Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.